3-Iodo-2,5,6-trimethoxypyridin-4-ol

Data Gap Procurement Intelligence Research Transparency

Researchers requiring a reliable 3-iodinated pyridine for Pd-catalyzed cross-coupling often encounter suppliers offering structurally similar but functionally non-equivalent analogs. • Exact 3-position iodine enables Suzuki, Sonogashira, Negishi, and Buchwald-Hartwig couplings for precise C-C/C-N bond formation. • Polyfunctional scaffold (3× OMe, 1× OH) permits orthogonal derivatization for focused library synthesis. • ≥98% purity (HPLC); shipped sealed, dry, 2-8°C to preserve iodide integrity.

Molecular Formula C8H10INO4
Molecular Weight 311.07 g/mol
CAS No. 1414864-12-2
Cat. No. B1456032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2,5,6-trimethoxypyridin-4-ol
CAS1414864-12-2
Molecular FormulaC8H10INO4
Molecular Weight311.07 g/mol
Structural Identifiers
SMILESCOC1=C(NC(=C(C1=O)I)OC)OC
InChIInChI=1S/C8H10INO4/c1-12-6-5(11)4(9)7(13-2)10-8(6)14-3/h1-3H3,(H,10,11)
InChIKeyLPTOQUNCESDUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2,5,6-trimethoxypyridin-4-ol: Chemical Identity & Procurement


3-Iodo-2,5,6-trimethoxypyridin-4-ol (CAS 1414864-12-2, molecular formula C8H10INO4, molecular weight 311.07 g/mol) is a halogenated pyridine derivative featuring an iodine atom at the 3-position, methoxy groups at the 2-, 5-, and 6-positions, and a hydroxyl group at the 4-position . This substitution pattern places it within the broader class of functionalized pyridin-4-ols used as synthetic building blocks in medicinal chemistry and organic synthesis. The presence of the iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the methoxy and hydroxyl groups modulate electronic properties and hydrogen-bonding capacity .

3-Iodo-2,5,6-trimethoxypyridin-4-ol: Isomer Substitution Limitations


Generic substitution among trimethoxypyridin-4-ol analogs is scientifically invalid due to the critical functional divergence conferred by the specific halogen identity and ring position. The iodine atom at the 3-position is not a passive substituent; it serves as a reactive handle for regioselective cross-coupling (e.g., Suzuki, Sonogashira, Ullmann) and exerts substantial steric and electronic effects on adjacent functional groups . Substituting a non-iodinated analog (e.g., 2,3,6-trimethoxypyridin-4-ol, CAS 1414863-98-1) eliminates cross-coupling utility entirely. Substituting a bromo-analog alters oxidative addition kinetics and halide lability. Substituting a positional isomer (e.g., 4-iodo-2,3,6-trimethoxypyridine, CAS 1364917-18-9) changes the vector of subsequent derivatization and may disrupt target binding geometry. Therefore, procurement specifications must be exact; even 'structurally similar' compounds are not functionally interchangeable.

3-Iodo-2,5,6-trimethoxypyridin-4-ol: Quantitative Evidence Status


No Peer-Reviewed Comparator Data Available

A comprehensive search of PubMed, BindingDB, ChEMBL, RCSB PDB, Google Patents, and reputable vendor technical sources (excluding benchchems, molecule, evitachem, vulcanchem) was conducted to identify quantitative comparator data for 3-Iodo-2,5,6-trimethoxypyridin-4-ol. No peer-reviewed primary research articles, no authoritative database entries with assay data, and no patent documents with explicit quantitative claims for this specific compound were found. A patent (WO2005028434A2) cited on certain vendor sites as relevant to 'derivatives of this compound' does not, upon direct examination, enumerate this specific compound among its examples. Consequently, zero evidence items meet the mandatory requirements for quantitative comparator data with specified assay conditions. This notice serves as the sole evidence item to maintain factual accuracy and transparency for procurement decision-making. Any vendor claims of 'potent activity' or 'unique properties' for this compound should be treated as unsupported unless accompanied by primary data citations.

Data Gap Procurement Intelligence Research Transparency

3-Iodo-2,5,6-trimethoxypyridin-4-ol: Validated Application Scenarios


Palladium-Catalyzed Cross-Coupling Building Block

The 3-position iodine atom on the pyridine ring serves as an electrophilic partner in Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl, alkenyl, alkynyl, and amino substituents at this position . This utility is grounded in the well-established reactivity of aryl iodides in Pd-catalyzed transformations and is independent of any undocumented biological activity claims. Procurement for this purpose should specify high purity (≥98%) and appropriate storage (sealed, dry, 2-8°C) to preserve iodide integrity.

Diversity-Oriented Synthesis Scaffold

The combination of three methoxy groups, a hydroxyl group, and a reactive iodine atom creates a polyfunctional scaffold amenable to orthogonal derivatization. The hydroxyl group can be alkylated, acylated, or converted to a leaving group (e.g., triflate); methoxy groups can be demethylated to expose additional hydroxyls; and the iodine provides a unique vector for diversification. This compound is therefore suitable for constructing focused libraries of pyridine-based analogs in medicinal chemistry campaigns, even in the absence of pre-existing biological data on the parent scaffold .

Analytical Reference Standard for Impurity Profiling

As a halogenated pyridin-4-ol with a defined substitution pattern, this compound may serve as a reference standard for HPLC, LC-MS, or NMR method development in quality control laboratories, particularly when related iodinated pyridine derivatives are under investigation. Its distinct molecular ion pattern (M+• at m/z 311, with characteristic iodine isotopic signature) makes it suitable for mass spectrometry calibration and impurity tracking .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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